Core Scaffold Divergence from the Constitutional Isomer Saxagliptin
The target compound (CAS 1436122-61-0) is a constitutional isomer of the clinical DPP4 inhibitor saxagliptin. The quantitative difference in core scaffold is absolute: 0% structural overlap in the cyclic core. The target compound features a 2-(furan-2-yl)-4-methylpiperidine ring and an N-(1-cyano-1-cyclopropylethyl)acetamide side chain, whereas saxagliptin uses a 3-hydroxyadamantylglycyl-(2-azabicyclo[3.1.0]hexane-3-carbonitrile) core . This complete scaffold divergence predicts a different pharmacological target profile and requires dedicated assay validation, as DPP4 activity cannot be assumed [1].
| Evidence Dimension | Core Scaffold Identity |
|---|---|
| Target Compound Data | 2-(furan-2-yl)-4-methylpiperidine + N-(1-cyano-1-cyclopropylethyl)acetamide |
| Comparator Or Baseline | Saxagliptin: 3-hydroxyadamantylglycyl-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
| Quantified Difference | 100% scaffold non-overlap |
| Conditions | 2D structural comparison |
Why This Matters
For procurement, this confirms the compound cannot serve as a DPP4 inhibitor surrogate, and its selection must be justified by a distinct project hypothesis.
- [1] Wikipedia. Saxagliptin. CAS 361442-04-8. View Source
